N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Description
The exact mass of the compound this compound is 307.07907603 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSWBDDFWBXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, thereby condensing the chromatin structure and repressing gene transcription.
Mode of Action
This compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones. This inhibition leads to an open chromatin structure, promoting gene transcription.
Biochemical Pathways
The inhibition of HDAC3 affects the MAP kinase signal transduction pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting HDAC3, the compound can influence these processes.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
The inhibition of HDAC3 by this compound can lead to changes in gene expression. In mouse studies, it has been shown to facilitate extinction of cocaine-seeking behavior and enhance long-term object memory acquisition and consolidation .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17FN4O3S. The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a methoxyacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN4O3S |
| Molecular Weight | 366.41 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(C(N1CCOCC1)=O)Nc1c(CSC2)c2nn1-c(cc1)ccc1F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which play a critical role in inflammation and pain pathways.
- Receptor Modulation : It may also interact with neurotransmitter receptors in the central nervous system, potentially influencing mood and cognitive functions.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that thienopyrazole derivatives exhibit antimicrobial properties against several bacterial strains. The presence of the fluorophenyl group enhances the lipophilicity and membrane penetration of the compound.
- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers in vivo, suggesting its potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have indicated that thienopyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Inflammation : A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
- Anticancer Screening : In vitro assays against human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
